Fosaprepitant-d4 Dimeglumine
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Overview
Description
Fosaprepitant-d4 Dimeglumine is a deuterium-labeled derivative of Fosaprepitant Dimeglumine, which is a prodrug of Aprepitant. Fosaprepitant Dimeglumine is primarily used as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy . Upon intravenous administration, it is rapidly converted to Aprepitant, which acts as a neurokinin-1 receptor antagonist .
Preparation Methods
The synthesis of Fosaprepitant-d4 Dimeglumine involves several steps:
Phosphorylation: Aprepitant is used as the starting material and undergoes phosphorylation under alkaline conditions to form a dibenzyl ester intermediate.
Hydrolysis: The intermediate is then hydrolyzed to produce Fosaprepitant.
Reaction with N-methyl-D-glucosamine: Finally, Fosaprepitant reacts with N-methyl-D-glucosamine to yield Fosaprepitant Dimeglumine.
Chemical Reactions Analysis
Fosaprepitant-d4 Dimeglumine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce Aprepitant.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the compound’s conversion to Aprepitant suggests it may undergo such reactions under certain conditions.
Substitution: The phosphorylation step in its synthesis indicates that substitution reactions are involved in its preparation.
Common reagents and conditions used in these reactions include alkaline conditions for phosphorylation and hydrolysis . The major product formed from these reactions is Aprepitant .
Scientific Research Applications
Fosaprepitant-d4 Dimeglumine has several scientific research applications:
Mechanism of Action
Fosaprepitant-d4 Dimeglumine is a prodrug of Aprepitant. Upon administration, it is converted to Aprepitant, which exerts its effects by selectively binding to neurokinin-1 receptors in the central nervous system . This binding inhibits the action of substance P, a neuropeptide involved in the emetic response, thereby preventing nausea and vomiting .
Comparison with Similar Compounds
Fosaprepitant-d4 Dimeglumine is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in research applications . Similar compounds include:
Fosaprepitant Dimeglumine: The non-deuterated form of the compound, used for similar antiemetic purposes.
Aprepitant: The active metabolite of Fosaprepitant, directly used as an antiemetic.
Other Neurokinin-1 Receptor Antagonists: Compounds like Rolapitant and Netupitant, which also inhibit neurokinin-1 receptors but differ in their pharmacokinetic profiles.
This compound stands out due to its enhanced stability and utility in precise scientific research .
Properties
Molecular Formula |
C37H56F7N6O16P |
---|---|
Molecular Weight |
1008.9 g/mol |
IUPAC Name |
[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C23H22F7N4O6P.2C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);2*4-13H,2-3H2,1H3/t12-,19+,20-;2*4-,5+,6+,7+/m100/s1/i2D,3D,4D,5D;; |
InChI Key |
VRQHBYGYXDWZDL-FZRVXCFOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@H]2[C@H](OCCN2CC3=NN(C(=O)N3)P(=O)(O)O)O[C@H](C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)[2H])[2H])F)[2H].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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